2,3-Diethoxy-2,3-diphenyl-1,4-dioxane

Description

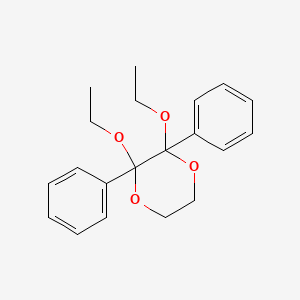

Structure

3D Structure

Properties

CAS No. |

6963-19-5 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2,3-diethoxy-2,3-diphenyl-1,4-dioxane |

InChI |

InChI=1S/C20H24O4/c1-3-21-19(17-11-7-5-8-12-17)20(22-4-2,24-16-15-23-19)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChI Key |

PZVIUIXKSUOHSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(C(OCCO1)(C2=CC=CC=C2)OCC)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,3 Diethoxy 2,3 Diphenyl 1,4 Dioxane

Mechanisms of Cyclic Acetal (B89532) Formation and Reversion Under Acidic Conditions

The formation of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane, a cyclic acetal, proceeds under acidic conditions and is a reversible process. The mechanism involves the reaction of a 1,2-diol with a 1,2-diketone, in this case, the reaction of ethylene (B1197577) glycol with benzil (B1666583) (1,2-diphenylethane-1,2-dione) in the presence of an acid catalyst and ethanol (B145695).

The forward reaction, acetal formation, is initiated by the protonation of one of the carbonyl oxygens of the diketone by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of the diol. This results in the formation of a hemiacetal intermediate. Subsequent protonation of the remaining carbonyl group and intramolecular cyclization with the second hydroxyl group of the diol, followed by the elimination of water, leads to the formation of the cyclic acetal. The ethoxy groups are introduced via the reaction of the resulting carbocations with ethanol.

The reversion of the cyclic acetal to the parent ketone and diol also occurs under acidic conditions, following the principle of microscopic reversibility. The mechanism is essentially the reverse of the formation process. It begins with the protonation of one of the ether oxygens of the dioxane ring, followed by ring opening to form a hemiacetal. Further protonation and elimination of the diol ultimately regenerate the diketone. The presence of excess water drives the equilibrium towards the starting materials.

Ring-Opening Reactions and Associated Transformation Pathways

Beyond the reversion to its parent carbonyl and alcohol, the 1,4-dioxane (B91453) ring of this compound can undergo cleavage under specific conditions to generate reactive intermediates.

Generation of Reactive Intermediates from Dioxane Cleavage

Acid-catalyzed cleavage of the dioxane ring can lead to the formation of carbocationic intermediates. The stability of these intermediates is enhanced by the presence of the phenyl groups, which can delocalize the positive charge through resonance. These carbocations can then participate in a variety of subsequent reactions, including elimination, rearrangement, or reaction with nucleophiles present in the reaction mixture. The specific pathway taken will depend on the reaction conditions, such as the nature of the acid catalyst, the solvent, and the temperature.

Cycloaddition Reactions Involving Dienyl-Substituted Dioxane Derivatives

While direct cycloaddition reactions involving this compound are not prominent, its analogs can be transformed into highly reactive dienes for use in cycloaddition reactions.

Diels-Alder Reactivity of 2,3-Dimethylene-1,4-dioxane Analogs

A close analog, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, serves as a stable precursor to the reactive diene, 2,3-dimethylene-1,4-dioxane. nih.govresearchgate.net This diene can then undergo [4+2] cycloaddition reactions, specifically the Diels-Alder reaction, with various dienophiles to construct functionalized six-membered rings. nih.gov The reaction is typically carried out at elevated temperatures in the presence of a Lewis acid catalyst. nih.gov

The following table summarizes the reaction conditions and yields for the Diels-Alder reaction between 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (acting as a precursor to 2,3-dimethylene-1,4-dioxane) and N-phenylmaleimide.

| Entry | Equivalents of Dioxane Precursor | Solvent | Acid Catalyst | Temperature (°C) | Yield (%) |

| 1 | 2.0 | Toluene | AlCl₃ | 180 | 51 |

| 2 | 2.0 | Toluene | AlCl₃ | 200 | 68 |

| 3 | 2.0 | Toluene | AlCl₃ | 220 | 44 |

| 4 | 3.0 | Toluene | AlCl₃ | 200 | 73 |

| 5 | 5.0 | Toluene | AlCl₃ | 200 | 59 |

| 6 | 3.0 | Toluene | Et₂AlCl | 200 | 75 |

| 7 | 3.0 | Toluene | ZrCl₄ | 200 | 80 |

| 8 | 3.0 | Toluene | ZnCl₂ | 200 | 32 |

| 9 | 3.0 | Toluene | p-TSA·H₂O | 200 | 89 |

| 10 | 3.0 | Toluene | CSA | 200 | 82 |

Stereochemical Outcomes in Cycloaddition Processes

The Diels-Alder reaction is a stereospecific reaction, meaning that the stereochemistry of the reactants is retained in the product. For the cycloaddition involving 2,3-dimethylene-1,4-dioxane analogs, the stereochemical outcome is influenced by the geometry of the diene and the dienophile. The reaction generally proceeds via a concerted mechanism, leading to the formation of a cyclic product with a well-defined stereochemistry. The "endo rule" often predicts the major diastereomer formed in these reactions, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state.

Substituent Effects on Reaction Kinetics and Thermodynamics

The substituents on the 1,4-dioxane ring play a crucial role in determining the kinetics and thermodynamics of its reactions. In this compound, the ethoxy and phenyl groups have significant electronic and steric effects.

The electron-donating nature of the ethoxy groups can stabilize any developing positive charge on the adjacent carbons during reactions such as acid-catalyzed ring opening, thereby influencing the reaction rate. The phenyl groups, with their ability to participate in resonance, can also stabilize carbocationic intermediates, making their formation more favorable.

Exploration of Novel Chemical Transformations

Based on the available scientific literature, there is no specific information regarding the exploration of novel chemical transformations for this compound.

Conformational Analysis and Stereochemical Characterization

Ring Conformations of the 1,4-Dioxane (B91453) Heterocycle

The 1,4-dioxane ring, a six-membered heterocycle, is not planar. To alleviate bond angle and torsional strain, it adopts non-planar conformations. Theoretical and experimental studies have established that the most stable conformation for the parent 1,4-dioxane molecule is the chair form. Other higher-energy conformations include the twist-boat, boat, and half-chair forms. The energy barrier for the interconversion between these forms is relatively low, allowing for rapid conformational changes at room temperature. The chair conformation is the lowest in energy, followed by the twist-boat conformations. The transition state connecting the chair and twist-boat forms is a half-chair structure.

The conformational landscape of the 1,4-dioxane ring can be summarized as follows:

| Conformation | Relative Energy (kcal/mol) | Key Structural Features |

| Chair | 0 (most stable) | All bond angles are close to the ideal tetrahedral angle, minimizing angle strain. Staggered arrangement of all C-H and C-O bonds minimizes torsional strain. |

| Twist-Boat | ~5-6 | Relieves some of the steric strain present in the boat conformation. Possesses both angle and torsional strain. |

| Boat | Higher than twist-boat | "Flagpole" interactions between atoms at the 1 and 4 positions lead to significant steric strain. Eclipsed bonds result in high torsional strain. |

| Half-Chair | Transition state | Represents the energy maximum on the pathway between the chair and twist-boat conformations. |

Note: Relative energy values are approximate for the parent 1,4-dioxane and can be influenced by substitution.

Influence of Ethoxy and Diphenyl Substituents on Conformational Preferences

The introduction of bulky and electronically significant substituents, such as ethoxy and diphenyl groups at the 2 and 3 positions, profoundly influences the conformational equilibrium of the 1,4-dioxane ring. Both steric and electronic effects come into play.

For 2,3-disubstituted 1,4-dioxanes, both cis and trans isomers are possible. The relative stability of these isomers and their preferred conformations are determined by the interplay of several factors:

Steric Hindrance: The large phenyl groups will preferentially occupy positions that minimize steric interactions with each other and with the rest of the ring. In a chair conformation, bulky substituents generally favor the equatorial position to avoid 1,3-diaxial interactions.

Anomeric Effect: The presence of electronegative oxygen atoms in the ethoxy groups introduces the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 and C3 in this case) to prefer an axial orientation. This preference is due to a stabilizing overlap between the lone pair of the ring oxygen and the σ* orbital of the exocyclic C-O bond.

Gauche Interactions: The relative orientation of the substituents in different conformations will lead to varying degrees of gauche steric interactions.

In the case of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane, a complex conformational equilibrium is expected. For the trans isomer, a diaxial conformation of the ethoxy groups might be stabilized by the anomeric effect, while a diequatorial conformation would minimize steric bulk. Conversely, the bulky phenyl groups will strongly favor equatorial positions to minimize steric clashes. For the cis isomer, an axial-equatorial arrangement of the substituents is necessary.

Studies on analogous 2,3-dialkoxy-1,4-dioxanes have shown that for cis-isomers, a degenerated equilibrium between two axial-equatorial chair conformers is observed. For trans-isomers with bulky alkoxy groups, a clear preference for the diaxial conformer has been noted, highlighting the significance of the anomeric effect. However, the presence of the even bulkier phenyl groups in this compound would likely lead to a more complex scenario where the balance between steric hindrance and stereoelectronic effects determines the predominant conformation.

Dynamic Stereochemistry and Inversion Barriers

The 1,4-dioxane ring in this compound is not static but undergoes rapid conformational changes, primarily through ring inversion (chair-to-chair interconversion). This dynamic process can be studied using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes.

The ring inversion process for a disubstituted 1,4-dioxane involves passing through higher-energy twist and boat conformations. The energy barrier to this process is influenced by the nature of the substituents. The presence of the bulky diphenyl and ethoxy groups is expected to significantly impact the inversion barrier compared to the parent 1,4-dioxane. The steric hindrance in the transition states for ring inversion will be more pronounced, potentially leading to a higher energy barrier.

Anticipated Inversion Barrier Data (Hypothetical)

| Process | Parameter | Estimated Value (kcal/mol) | Method of Determination |

| Chair-to-Chair Inversion | ΔG‡ | 10 - 15 | Dynamic NMR Spectroscopy |

| Rotational Barrier (C-Ph bond) | ΔG‡ | 5 - 10 | Dynamic NMR Spectroscopy |

Note: These are estimated values based on similarly substituted ring systems and require experimental verification.

Isomeric Purity Assessment and Enantiomeric Excess Determination

The synthesis of this compound can potentially yield a mixture of diastereomers (cis and trans) and, if a chiral synthesis or resolution is performed, a mixture of enantiomers. Therefore, the assessment of isomeric purity and the determination of enantiomeric excess (e.e.) are critical for its characterization.

Methods for Isomeric Purity and Enantiomeric Excess Determination:

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) in HPLC are a powerful tool for separating enantiomers. By using a suitable chiral column and mobile phase, the different stereoisomers of this compound can be resolved, allowing for the quantification of each isomer and the determination of the enantiomeric excess. The diastereomers (cis and trans) can often be separated on standard achiral HPLC columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Diastereomeric Purity: The cis and trans diastereomers will have distinct NMR spectra, allowing for their relative quantification by integrating the signals corresponding to each isomer.

Enantiomeric Excess: To determine the e.e. by NMR, a chiral resolving agent or a chiral solvating agent can be used. These agents interact with the enantiomers to form diastereomeric complexes, which will have different chemical shifts in the NMR spectrum, enabling their differentiation and quantification.

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be employed for the separation and quantification of volatile enantiomers.

The choice of method depends on the specific properties of the compound and the available instrumentation. For non-volatile compounds like this compound, HPLC is often the preferred method.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

Multi-dimensional NMR spectroscopy would be essential for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane. Due to the molecule's symmetry, certain signals would be equivalent.

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the two phenyl groups, the methylene (B1212753) protons of the dioxane ring, and the methylene and methyl protons of the two ethoxy groups.

¹³C NMR: The carbon spectrum would display distinct signals for the quaternary carbons of the dioxane ring attached to the phenyl and ethoxy groups, the carbons of the dioxane methylene groups, the aromatic carbons, and the carbons of the ethoxy substituents.

2D NMR (COSY, HSQC, HMBC): These techniques would be crucial to confirm connectivity. COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methylene and methyl protons of the ethoxy groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively linking the phenyl and ethoxy groups to the correct positions on the 1,4-dioxane (B91453) ring.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~3.8-4.0 | Multiplet | 4H | Dioxane ring protons (-OCH₂CH₂O-) |

| ~3.5-3.7 | Quartet | 4H | Ethoxy methylene protons (-OCH₂) |

| ~1.2-1.4 | Triplet | 6H | Ethoxy methyl protons (-CH₃) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to determine the exact mass of the molecular ion, thereby confirming its elemental composition. For a molecular formula of C₂₀H₂₄O₄, the expected exact mass would be calculated and compared to the experimental value. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be employed. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the compound's identity.

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₄ |

| Calculated Exact Mass [M+H]⁺ | 329.1747 |

| Calculated Exact Mass [M+Na]⁺ | 351.1567 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides information about the functional groups present and can offer insights into the molecule's conformation.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be dominated by characteristic absorptions. Strong C-O stretching vibrations from the ether linkages of the dioxane ring and the ethoxy groups would be prominent in the 1250-1000 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic portions would appear around 3100-2850 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. It is particularly sensitive to the non-polar bonds and symmetric vibrations of the molecule, providing information on the phenyl ring and the dioxane skeleton.

Key Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Aromatic C=C Stretch |

| 1250-1000 | C-O (Ether) Stretch |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and torsion angles. It would also establish the relative stereochemistry of the substituents on the dioxane ring, confirming whether the phenyl and ethoxy groups are arranged in a cis or trans configuration. The conformation of the 1,4-dioxane ring, which typically adopts a chair or boat form, would also be unequivocally determined.

Chiroptical Methods (e.g., CD Spectroscopy) for Absolute Configuration Assignment

If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical methods like Circular Dichroism (CD) spectroscopy could be used to determine its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum (a Cotton effect) is highly sensitive to the spatial arrangement of the chromophores (in this case, the phenyl groups) and their interaction with the chiral dioxane scaffold. By comparing the experimental CD spectrum to spectra predicted by computational methods for a known configuration (e.g., R,R or S,S), the absolute configuration of the enantiomer can be assigned.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is employed to determine the ground-state geometry of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane, calculating key parameters such as bond lengths, bond angles, and dihedral angles. By optimizing the molecular geometry, researchers can identify the most stable three-dimensional arrangement of the atoms.

For a molecule with the complexity of this compound, with its stereocenters and flexible ethoxy groups, DFT calculations can elucidate the preferred conformations, such as chair or boat forms of the dioxane ring, and the orientation of the phenyl and ethoxy substituents. These calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G to achieve a balance between accuracy and computational cost. researchgate.net

Illustrative Optimized Geometry Parameters (Hypothetical Data)

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | 1.55 Å |

| C2-O1 Bond Length | 1.43 Å |

| O1-C-C-O4 Dihedral Angle | -55° (Chair) |

Note: The data in this table is hypothetical and for illustrative purposes to show typical outputs of DFT calculations.

A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results for structure verification.

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the optimized molecular geometry, it is possible to predict NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra, especially for a molecule with multiple non-equivalent protons and carbons.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net This theoretical spectrum can help assign specific vibrational modes, such as C-O-C stretches of the dioxane ring and ether linkages, or the C-H bending modes of the phenyl groups.

Illustrative Predicted Spectroscopic Data (Hypothetical Data)

| Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹³C NMR Shift (Dioxane C) | ~68 ppm | Aliphatic carbons adjacent to oxygen |

| ¹H NMR Shift (Ethoxy CH₂) | ~3.5 ppm | Methylene (B1212753) protons adjacent to oxygen |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the flexibility of the ethoxy groups and the potential for different conformations of the 1,4-dioxane (B91453) ring, the molecule can exist in various shapes. Molecular dynamics (MD) simulations are used to explore this conformational landscape over time. dntb.gov.ua By simulating the motion of the atoms at a given temperature, MD can reveal the different stable and metastable conformations and the energy barriers between them. nih.gov This provides a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions and reactivity in solution. dntb.gov.uanih.gov For instance, MD simulations could show how the phenyl groups rotate and how the dioxane ring might interconvert between different chair and twist-boat conformations.

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve modeling its formation or its subsequent reactions, such as hydrolysis or oxidation. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along this path. nih.gov The energy of the transition state determines the activation energy and thus the rate of the reaction. Such studies on related dioxane systems have been used to understand degradation pathways by hydroxyl radicals, highlighting the preference for certain reaction sites. nih.govresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) from Computational Models

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of molecules with their reactivity or other properties. nih.gov For a class of dioxane derivatives, a QSRR model could be developed to predict properties like reaction rates or binding affinities based on calculated descriptors. nih.govmdpi.com These descriptors, derived from computational models, can include electronic properties (like partial charges), steric parameters, or quantum chemical values (like orbital energies). nih.gov While requiring a dataset of multiple related compounds, such models can accelerate the design of new molecules with desired properties without needing to synthesize and test each one.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and shape of these orbitals are critical for predicting how a molecule will react.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.compku.edu.cn In this compound, the HOMO is likely to be localized on the oxygen atoms with their lone pairs of electrons.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.compku.edu.cn The location of the LUMO can indicate the most electrophilic sites on the molecule.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. mdpi.com FMO analysis can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. wikipedia.org

Illustrative FMO Data (Hypothetical Data)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Localized on dioxane and ethoxy oxygen atoms |

| LUMO | 1.2 | Distributed over the phenyl rings |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications in Advanced Organic Synthesis and Methodology Development

Role as a Synthetic Intermediate for Building Complex Molecular Architectures

There is currently no specific information available in scientific literature detailing the use of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane as a synthetic intermediate for the construction of complex molecular architectures. While other 1,4-dioxane (B91453) derivatives, such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, have been utilized as precursors in cycloaddition reactions to form functionalized cyclohexene (B86901) derivatives, similar applications for the title compound have not been reported. The general synthetic utility of the 1,4-dioxane scaffold is recognized; however, the specific role of this compound in this capacity is not established in the reviewed literature.

Utilization as a Protecting Group Strategy for Diols or Carbonyls

The application of this compound as a protecting group for diols or carbonyls is not described in the available chemical literature. Protecting groups are crucial tools in multi-step organic synthesis, and while the formation of cyclic acetals and ketals using diols is a common strategy for the protection of carbonyl compounds, there is no evidence to suggest that this compound is employed for this purpose. The stability and cleavage conditions for such a protecting group would need to be experimentally determined.

Contribution to the Synthesis of Chemically Diverse Compound Libraries

There is no information available to indicate that this compound has been utilized in the synthesis of chemically diverse compound libraries. The generation of such libraries is a cornerstone of modern drug discovery and materials science, often relying on versatile building blocks and robust chemical transformations. The absence of the title compound in this context suggests that its utility as a scaffold for combinatorial chemistry has not been explored or reported.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes for 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane

The traditional synthesis of dioxane frameworks often relies on strong, corrosive mineral acids like sulfuric acid, which can lead to charring, tar formation, and significant waste streams requiring neutralization. google.comchemicalbook.comyoutube.com A primary goal for future research is to develop greener, more sustainable methods that mitigate these issues.

Key research avenues include:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts with solid acid catalysts is a promising strategy. Materials such as zeolites, ion-exchange resins, and metal oxides like zirconia-titania (ZrO₂/TiO₂) offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced equipment corrosion. google.commdpi.com The development of catalysts with tailored acidity and pore size could significantly improve selectivity and yield for the target compound.

Atom Economy and Waste Reduction: Green synthetic routes will prioritize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. This involves moving away from reagents that generate stoichiometric byproducts.

Benign Solvents and Solvent-Free Conditions: Research will likely explore the use of environmentally benign solvents or, ideally, solvent-free reaction conditions. nih.govmdpi.com Eliminating volatile organic solvents reduces environmental impact and simplifies product purification.

Table 1: Potential Green Catalysts for Dioxane Synthesis

| Catalyst Type | Examples | Advantages | Research Focus |

|---|---|---|---|

| Metal Oxides | ZrO₂/TiO₂, Al₂O₃-SiO₂ | High thermal stability, tunable acidity. mdpi.com | Optimizing metal ratios and preparation methods to enhance selectivity. |

| Ion-Exchange Resins | Amberlyst, Nafion | Readily available, effective at lower temperatures. google.com | Improving thermal stability and preventing catalyst degradation. |

| Zeolites | ZSM-5, Beta | Shape-selectivity, well-defined acidic sites. | Modifying pore structure to accommodate bulky substrates like benzil (B1666583). |

Flow Chemistry Approaches for Continuous Synthesis and Process Optimization

Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability. nih.govnih.gov Applying this technology to the synthesis of this compound could overcome many limitations of batch reactions.

Future research in this area would focus on:

Enhanced Heat and Mass Transfer: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for precise temperature control and rapid heat dissipation. This is crucial for managing potentially exothermic ketalization reactions and preventing the formation of degradation byproducts. nih.gov

Process Parameter Optimization: Flow systems enable the rapid screening and optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. nih.gov The use of a back-pressure regulator allows for "superheating" solvents above their boiling points, which can dramatically accelerate reaction rates. nih.gov

Integration with Solid Catalysts: Packed-bed reactors containing the heterogeneous catalysts discussed in the previous section can be integrated into a flow setup. This would create a highly efficient, closed-loop continuous process where reactants are constantly flowed over a catalytic bed to generate the product, minimizing manual handling and improving process consistency.

Table 2: Comparison of Batch vs. Flow Synthesis for Dioxane Derivatives

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Safety | Risk of thermal runaway in large volumes. | Small reaction volumes, superior heat control. | Significantly improved safety profile. |

| Efficiency | Long reaction and workup times. | Short residence times, potential for telescoping steps. nih.gov | Higher throughput and productivity. |

| Optimization | Time-consuming, one-parameter-at-a-time. | Rapid, automated multi-parameter optimization. | Faster process development. |

| Scalability | Challenging, often requires re-optimization. | Scaled by running the system for longer periods. | More straightforward and predictable scale-up. |

Exploration of Unconventional Activation Methods for Dioxane Transformations

Beyond conventional thermal heating, several non-conventional energy sources can be used to activate and drive chemical reactions, often with greater efficiency and under milder conditions. nih.gov

Emerging paradigms for the synthesis of the target dioxane include:

Microwave Irradiation: Microwaves provide rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. nih.gov This technique has been successfully applied to the synthesis of related dioxane structures and could prevent the polymerization and side reactions associated with prolonged heating at high temperatures. nih.govresearchgate.net

Mechanochemistry: Ball milling and other mechanochemical techniques conduct reactions in the solid state, often without any solvent. nih.gov This "dry" method is a cornerstone of green chemistry and could be explored for the direct reaction of solid benzil with ethylene (B1197577) glycol and an ethanol (B145695) source adsorbed onto a solid acid catalyst.

Photocatalysis and Sonochemistry: The use of light (photocatalysis) or sound waves (sonochemistry) to generate reactive species at ambient temperature represents another frontier. For instance, visible-light-mediated methods have been developed for ketalizations, offering a highly sustainable activation pathway. nih.gov

Advanced Stereochemical Control in Dioxane Functionalization

The structure of this compound possesses two adjacent stereocenters at the C2 and C3 positions. This gives rise to the possibility of diastereomers (cis and trans isomers). While classical synthetic methods may produce a mixture of these isomers, modern organic synthesis demands precise control over stereochemistry.

Future research will undoubtedly focus on:

Diastereoselective Synthesis: Developing methods that selectively produce one diastereomer over the other is a key objective. This could be achieved through catalyst control, where the catalyst geometry directs the approach of the reactants, or through substrate control, using chiral starting materials. Methodologies for the diastereoselective synthesis of other 2,3-disubstituted 1,4-dioxanes have been reported and could serve as a starting point. digitellinc.com

Enantioselective Synthesis: A more advanced goal is the development of enantioselective syntheses to produce a single enantiomer of either the cis or trans isomer. This would involve the use of chiral catalysts (organocatalysts or transition metal complexes) or chiral auxiliaries that can differentiate between the two prochiral faces of the benzil carbonyl groups during the cyclization process. Achieving high levels of stereocontrol is crucial if the molecule is intended for applications in materials science or pharmacology, where chirality often dictates function.

Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The synergy between experimental synthesis and theoretical chemistry provides powerful tools for understanding and predicting chemical reactivity. For a molecule like this compound, this interdisciplinary approach can accelerate discovery.

Key areas for collaborative research include:

Mechanistic Elucidation: Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathway for dioxane formation. researchgate.net This can help identify the rate-determining step, elucidate the structure of transition states, and explain the observed stereochemical outcomes.

Catalyst Design: Theoretical calculations can predict the efficacy of various catalysts. By modeling the interaction between the catalyst's active site and the reactants, researchers can rationally design new solid acids or organocatalysts with enhanced activity and selectivity, thereby reducing the need for empirical screening. researchgate.net

Property Prediction: The conformational preferences (e.g., chair vs. boat conformations of the dioxane ring) and the relative stabilities of the cis and trans isomers can be calculated. Furthermore, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined to predict the molecule's reactivity and potential applications in materials science. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective preparation of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, Aubé et al. (1992) demonstrated the use of (2S,3S,5S)- and (2S,3S,5R)-5-carboxaldehyde-2,3-diphenyl-1,4-dioxane as surrogates for asymmetric synthesis, employing optically pure glyceraldehyde derivatives as starting materials. Key steps include stereochemical control via Sharpless epoxidation or enzymatic resolution to ensure enantiomeric purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical analysis, X-ray crystallography for absolute configuration confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, enzymatic conversion products of benzo-1,4-dioxane derivatives were analyzed via capillary electrophoresis (CE) with internal standards, providing resolution for hydroxylated isomers .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation products via LC-MS and quantify residual parent compound using validated HPLC-UV methods. Reference the EPA’s structured frameworks for data quality evaluation to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be systematically addressed?

- Methodological Answer : Apply weight-of-evidence approaches, as outlined in the ATSDR/EPA joint protocols . For example:

- Step 1 : Compare in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) with in vivo rodent studies.

- Step 2 : Use transcriptomic analyses (e.g., RNA-seq) to identify mechanistic pathways, as done for 1,4-dioxane liver toxicity .

- Step 3 : Reconcile discrepancies using probabilistic risk assessment models that account for metabolic differences between species .

Q. What enzymatic systems show promise for targeted degradation or functionalization of this compound?

- Methodological Answer : Engineered cytochrome P450 BM3 variants (e.g., R255G/L) have demonstrated regioselective hydroxylation of benzo-1,4-dioxane derivatives. Optimize reaction conditions (e.g., NADPH cofactor regeneration via glucose dehydrogenase) and analyze products via CE with electro-osmotic flow (EOF) monitoring .

Q. How can environmental persistence and bioaccumulation potential be modeled for this compound?

- Methodological Answer : Adapt frameworks from 1,4-dioxane studies:

- Fate Modeling : Use EPI Suite to estimate logP (octanol-water partition coefficient) and biodegradation half-life.

- Bioaccumulation : Apply quantitative structure-activity relationships (QSARs) to predict bioconcentration factors (BCFs), adjusting for the compound’s ethoxy and phenyl groups, which may increase lipophilicity .

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in water systems?

- Methodological Answer : Test UV/H₂O₂, ozonation, or activated persulfate systems. For example, 1,4-dioxane degradation via UV/H₂O₂ achieves >90% removal under optimized OH• radical exposure (e.g., 500 mJ/cm² UV dose, 10 mM H₂O₂). Monitor intermediates using GC-MS and assess toxicity post-treatment .

Data Contradiction Analysis

Q. How should researchers address conflicting data on adrenergic receptor modulation by derivatives of this compound?

- Methodological Answer :

- Step 1 : Re-evaluate assay conditions (e.g., receptor subtype specificity, cell line variability). For example, stereoisomers of benzo-1,4-dioxane derivatives showed divergent α/β-adrenergic antagonism depending on substituent positioning .

- Step 2 : Perform molecular docking simulations to compare binding affinities of enantiomers with receptor crystal structures.

- Step 3 : Validate findings using in vivo models (e.g., blood pressure response in rodents) to resolve in vitro-in vivo discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.